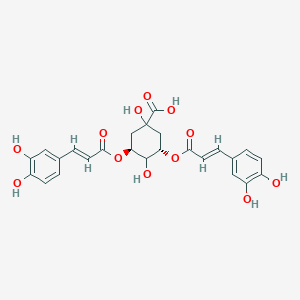

3,5-Di-caffeoylquinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(3S,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m0/s1 |

InChI Key |

KRZBCHWVBQOTNZ-KBGJWNOUSA-N |

Isomeric SMILES |

C1C(C[C@@H](C([C@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dicaffeoylquinic Acid: Natural Occurrence and Biosynthesis

Executive Summary

3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent member of the caffeoylquinic acid class of polyphenols, compounds renowned for their significant therapeutic potential. As a diester of caffeic acid and quinic acid, 3,5-DCQA exhibits a range of potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anti-diabetic properties, making it a molecule of high interest for researchers, scientists, and drug development professionals.[1][2][3][4][5] This technical guide provides a comprehensive exploration of 3,5-DCQA, focusing on its diverse natural sources and the intricate biosynthetic pathways that govern its formation in plants. Furthermore, it details validated methodologies for its efficient extraction and subsequent analytical quantification, offering a holistic view for its study and application.

Part 1: Introduction to 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid belongs to the phenylpropanoid family and is structurally defined by the esterification of the hydroxyl groups at positions 3 and 5 of quinic acid with two molecules of trans-caffeic acid[6].

-

Chemical Formula: C₂₅H₂₄O₁₂[7]

The pharmacological significance of 3,5-DCQA is vast and well-documented. Its robust antioxidant capacity is demonstrated by its ability to scavenge free radicals effectively[1][5][8]. This activity underpins many of its other therapeutic effects, including potent anti-inflammatory action through the inhibition of inflammatory mediators like nitric oxide and various interleukins[2][8]. Notably, it has been identified as an inhibitor of HIV-1 integrase, showcasing its antiviral potential[1]. Recent studies have also highlighted its role in metabolic health, where it can inhibit enzymes like α-glucosidase and α-amylase, relevant to managing diabetes, and hinder the development of fat cells (adipogenesis)[3][9]. This broad spectrum of activity establishes 3,5-DCQA as a critical target for phytochemical research and drug discovery.

Part 2: Natural Sources and Distribution

3,5-Dicaffeoylquinic acid is widely distributed throughout the plant kingdom, with significant concentrations found in various medicinal and dietary plants. The concentration and presence can vary significantly based on the plant species, the specific part of the plant, and even environmental conditions such as soil moisture[10]. Understanding these sources is the first step in harnessing this valuable compound.

| Plant Species (Scientific Name) | Common Name | Plant Part(s) with High Concentration |

| Lonicera japonica | Japanese Honeysuckle | Flower buds, Stems |

| Ipomoea batatas | Sweet Potato | Tubers, Leaves |

| Cynara scolymus | Globe Artichoke | Leaves, Flower heads |

| Helianthus annuus | Sunflower | Seeds |

| Artemisia annua | Sweet Wormwood | Leaves |

| Centella asiatica | Gotu Kola | Leaves |

| Ligularia fischeri | Gomchwi | Leaves |

| Echinacea purpurea | Purple Coneflower | Whole plant |

| Scolymus hispanicus | Spanish Oyster Thistle | Whole plant |

| Vaccinium arctostaphylos | Caucasian Whortleberry | Fruit |

This table summarizes prominent sources identified in the literature[1][2][3][4][7][9][10][11].

Part 3: The Biosynthetic Pathway of 3,5-Dicaffeoylquinic Acid

The creation of 3,5-DCQA in plants is a sophisticated process that builds upon the general phenylpropanoid pathway, a fundamental route for synthesizing a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the necessary building blocks.

The Phenylpropanoid Foundation

The journey begins with L-phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three core enzymes:

-

Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its thioester, p-coumaroyl-CoA.

This activated molecule is a critical branch point, leading towards flavonoids, lignins, and, importantly for this guide, the hydroxycinnamates[12].

Formation of the Caffeoylquinic Acid Core

From p-coumaroyl-CoA, the pathway branches to form caffeoyl-CoA, which is then esterified with quinic acid to produce the direct precursor to all dicaffeoylquinic acids: 5-O-caffeoylquinic acid (5-CQA), more commonly known as chlorogenic acid[11][13]. This crucial stage is primarily mediated by two enzymes:

-

p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group, either on p-coumaroyl-CoA or on p-coumaroyl-quinic acid.

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme catalyzes the transfer of the hydroxycinnamoyl group (like p-coumaroyl or caffeoyl) from its CoA-ester to quinic acid[12][14][15].

The Final Acylation: From CQA to 3,5-DCQA

The synthesis of 3,5-DCQA occurs through a second acylation event, adding another caffeoyl group to the chlorogenic acid molecule. The causality behind this step is often linked to plant defense, as dicaffeoylquinic acids can be more potent or stable defense compounds than their mono-caffeoyl counterparts[13]. Two primary enzymatic mechanisms have been identified for this final, critical conversion:

-

HQT-Mediated Acylation: In some plants, such as tomato (Solanum lycopersicum), the HQT enzyme can perform a second acyltransferase reaction. It can use 5-CQA as the acyl acceptor and either a second molecule of 5-CQA or a molecule of caffeoyl-CoA as the acyl donor to produce 3,5-DCQA[13].

-

Specialized Synthase Activity: Research in sweet potato (Ipomoea batatas) has identified a novel GDSL lipase-like enzyme named isochlorogenic acid synthase (IbICS). This enzyme specifically catalyzes the production of 3,5-DCQA by using two molecules of chlorogenic acid (5-CQA), where one acts as the acyl donor and the other as the acceptor. This represents a more specialized and efficient route dedicated to 3,5-DCQA synthesis[13].

Part 4: Methodologies for Extraction and Analysis

To study or utilize 3,5-DCQA, robust and efficient methods for its extraction from plant matrices and its subsequent quantification are essential. The choice of methodology is critical for preserving the integrity of the molecule and achieving accurate results.

Principles of Extraction

3,5-DCQA is a polar phenolic compound, which dictates the choice of extraction solvents. Aqueous mixtures of polar organic solvents, such as methanol or ethanol, are typically most effective. The goal is to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances. Advanced techniques like Ultrasound-Assisted Extraction (UAE) are favored because they enhance extraction efficiency at lower temperatures, which is crucial for preventing the degradation or isomerization of caffeoylquinic acids[10][16]. The mechanism of UAE involves acoustic cavitation, where the formation and collapse of microscopic bubbles create powerful shockwaves that disrupt plant cell walls, facilitating greater solvent penetration and mass transfer[10].

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized procedure based on methodologies reported for the extraction of caffeoylquinic acids from plant material[10].

-

Sample Preparation:

-

Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40°C) to a constant weight.

-

Grind the dried material into a fine, homogenous powder (e.g., using a 40-mesh sieve). The increased surface area is a critical factor for efficient extraction.

-

-

Extraction:

-

Weigh approximately 1.0 g of the powdered sample into a flask.

-

Add 25 mL of the extraction solvent. An optimal solvent, as determined for Scolymus hispanicus, is an 81% methanol-in-water solution[10]. The sample-to-solvent ratio must be optimized for each plant matrix.

-

Place the flask in an ultrasonic bath.

-

Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C). Temperature control is vital to prevent degradation[10].

-

-

Sample Recovery:

-

After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid plant material.

-

Carefully decant the supernatant.

-

For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.

-

Combine the supernatants.

-

-

Final Preparation:

-

Filter the final extract through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any remaining particulates before analytical injection. This step is a self-validating system to protect the analytical column and ensure reproducible results.

-

Analytical Quantification: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard and most reliable method for the quantification of 3,5-DCQA[7][17]. This technique offers excellent separation and allows for spectral analysis to confirm peak identity.

Experimental Protocol: HPLC-DAD Quantification

-

Standard Preparation:

-

Prepare a stock solution of a certified 3,5-DCQA reference standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. This range must encompass the expected concentration in the plant extracts.

-

-

Chromatographic Conditions:

-

Set up the HPLC system according to validated parameters. A representative method is summarized in the table below.

-

Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). A correlation coefficient (R²) > 0.999 is required for a valid curve[17].

-

-

Sample Analysis:

-

Inject the filtered plant extracts.

-

Identify the 3,5-DCQA peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the reference standard. The DAD provides spectral data (typically with a maximum absorbance around 330 nm for caffeoylquinic acids) which serves as a powerful confirmation of identity[1].

-

-

Quantification:

-

Integrate the peak area for 3,5-DCQA in the sample chromatogram.

-

Calculate the concentration in the extract using the linear regression equation from the standard calibration curve.

-

Express the final content as mg of 3,5-DCQA per gram of dry plant material.

-

| Parameter | Value / Description | Rationale / Justification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar phenolic compounds. |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification improves peak shape and resolution. |

| Mobile Phase B | Acetonitrile or Methanol | Organic eluent for reverse-phase chromatography. |

| Elution | Gradient | A gradient is necessary to effectively separate multiple caffeoylquinic acid isomers and other phenolics present in a crude extract[17]. |

| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for a standard 4.6 mm ID column. |

| Column Temp. | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

| Detection | Diode-Array Detector (DAD) at 330 nm | This wavelength corresponds to a UV absorbance maximum for dicaffeoylquinic acids, providing high sensitivity and selectivity[1]. |

Part 5: Conclusion and Future Directions

3,5-Dicaffeoylquinic acid stands out as a natural compound of immense scientific and therapeutic interest. Its widespread availability in a variety of plants, combined with a growing body of evidence supporting its health benefits, positions it as a strong candidate for further development in the pharmaceutical and nutraceutical industries. A thorough understanding of its biosynthesis provides a foundation for metabolic engineering approaches, potentially enabling the overproduction of 3,5-DCQA in high-yield plant systems or microbial hosts. Furthermore, the refinement of extraction and purification protocols is key to obtaining high-purity material for clinical investigation. Future research should focus on elucidating the precise molecular mechanisms behind its diverse biological activities and conducting rigorous clinical trials to translate its potential into tangible health outcomes.

References

- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves - OUCI. [Link]

- CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid - Biopurify Phytochemicals. [Link]

- 3,5‐Dicaffeoylquinic acid is synthesized from chlorogenic acid. The...

- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC - PubMed Central. [Link]

- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - MDPI. [Link]

- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves | Request PDF - ResearchG

- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L.

- isochlorogenic acid A | C25H24O12 | CID 6474310 - PubChem - NIH. [Link]

- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respir

- Proposed biosynthetic pathways for chlorogenic acid and...

- Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing). [Link]

- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - MDPI. [Link]

- JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google P

- Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions

- Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya - SciELO. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]

- 3. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isochlorogenic acid A | C25H24O12 | CID 6474310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]

- 13. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

An In-Depth Technical Guide to the Basic Chemical Properties of 3,5-Dicaffeoylquinic Acid

Introduction

3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1][2][3] As an ester of caffeic acid and quinic acid, it is a prominent member of the chlorogenic acid family.[4] Found in a variety of plant species, including Lonicera japonica, Ilex kaushue, globe artichoke, and sweet potato tubers, 3,5-DCQA is recognized for its diverse biological activities, which include antioxidant, anti-inflammatory, and antiviral properties.[1][3][5][6] This guide provides a comprehensive overview of the fundamental chemical properties of 3,5-dicaffeoylquinic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

3,5-Dicaffeoylquinic acid is characterized by a quinic acid core with two caffeoyl groups esterified at the 3 and 5 positions. Its chemical structure is fundamental to its reactivity and biological function.

Systematic Name: (1α,3R,4α,5R)-3,5-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic acid[1][2]

Synonyms: 3,5-DCQA, Isochlorogenic Acid A[1][2]

Molecular Formula: C₂₅H₂₄O₁₂[1][2][5]

Molecular Weight: 516.45 g/mol [5][7][8]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₁₂ | [1][2][5] |

| Average Mass | 516.455 Da | [3][6] |

| Monoisotopic Mass | 516.126776213 Da | [3] |

| Formal Charge | 0 | [3] |

| Hydrogen Bond Donors | 7 | [3] |

| Hydrogen Bond Acceptors | 10 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Polar Surface Area | 211.28 Ų | [9] |

Physicochemical Properties

The physicochemical properties of 3,5-dicaffeoylquinic acid are crucial for its handling, formulation, and bioavailability.

Solubility

3,5-Dicaffeoylquinic acid is a crystalline solid.[1][2] Its solubility is dependent on the solvent system, with good solubility in polar organic solvents.

| Solvent | Solubility |

| DMF | 71 mg/mL |

| DMSO | 50 mg/mL[1][2] |

| Ethanol | 50 mg/mL[1][2] |

| PBS (pH 7.2) | 25 mg/mL |

Data sourced from Cayman Chemical.[1][2]

A calculated solubility in water is approximately 0.125 g/L.[3]

Acidity (pKa)

The acidity of 3,5-dicaffeoylquinic acid, dictated by its carboxylic acid and phenolic hydroxyl groups, influences its charge state at different physiological pH values. While an experimentally determined pKa value obtained through potentiometric titration is ideal for definitive characterization, current literature primarily provides computationally predicted values. A calculated pKa for the strongest acidic proton is approximately 3.28.[3][9]

For researchers seeking to determine the pKa values of 3,5-dicaffeoylquinic acid experimentally, the following protocol outlines the potentiometric titration method. This method is considered a high-precision technique for pKa measurement.[8]

-

Preparation of the Analyte Solution: Dissolve a precisely weighed amount of pure 3,5-dicaffeoylquinic acid in a suitable solvent, such as a methanol-water mixture, to a concentration of at least 10⁻⁴ M.[8]

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[8]

-

Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10]

Stability

The stability of 3,5-dicaffeoylquinic acid is a critical consideration for its extraction, processing, and storage. It is known to be sensitive to both pH and temperature.

-

pH Stability: 3,5-Dicaffeoylquinic acid is more stable under acidic conditions.[11] As the pH increases to neutral and basic conditions, it is prone to degradation and isomerization to other dicaffeoylquinic acid isomers.[11][12]

-

Thermal Stability: The compound is relatively stable at lower temperatures (e.g., 4°C).[11] However, at room temperature and higher, degradation is more pronounced.[11]

-

Storage: For long-term storage, it is recommended to store 3,5-dicaffeoylquinic acid at -20°C in a well-closed container, protected from light.[5] If in solution, it should be prepared fresh; if stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[5]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the identification and characterization of 3,5-dicaffeoylquinic acid.

UV-Visible Spectroscopy

The ultraviolet (UV) spectrum of 3,5-dicaffeoylquinic acid in methanol exhibits characteristic absorption maxima (λmax) at approximately 220, 246, and 330 nm, which are indicative of the phenolic and cinnamic acid chromophores.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of 3,5-dicaffeoylquinic acid. Electrospray ionization (ESI) is a preferred method, particularly in the negative ion mode, as it provides significant structural information, including the identity of the ester groups and allows for the differentiation of isomers.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While complete assigned spectra can be complex to acquire, ¹H-NMR is routinely used for structural confirmation.

¹H-NMR Spectral Data (Illustrative): Analysis of ¹H-NMR spectra is crucial for the unambiguous assignment of the caffeoyl and quinic acid moieties.[14] The spectra typically show signals corresponding to the aromatic protons of the caffeoyl groups, the vinylic protons of the acrylic acid side chains, and the aliphatic protons of the quinic acid ring.

A comprehensive table of assigned ¹H and ¹³C NMR chemical shifts is a valuable resource for researchers. While detailed assignments are present in specialized literature, a consolidated table is provided below for reference. It is important to note that chemical shifts can vary slightly depending on the solvent and instrument used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinic Acid Moiety | ||

| H-2ax | ~2.2 | ~37.5 |

| H-2eq | ~2.3 | |

| H-3 | ~5.3 | ~71.8 |

| H-4 | ~4.2 | ~70.9 |

| H-5 | ~5.4 | ~72.5 |

| H-6ax | ~2.1 | ~35.2 |

| H-6eq | ~2.4 | |

| Caffeoyl Moiety 1 | ||

| H-2' | ~7.0 | ~126.5 |

| H-5' | ~6.8 | ~115.0 |

| H-6' | ~6.9 | ~122.0 |

| H-7' (α) | ~6.3 (d) | ~114.5 |

| H-8' (β) | ~7.6 (d) | ~146.0 |

| Caffeoyl Moiety 2 | ||

| H-2'' | ~7.1 | ~126.5 |

| H-5'' | ~6.8 | ~115.0 |

| H-6'' | ~6.9 | ~122.0 |

| H-7'' (α) | ~6.4 (d) | ~114.5 |

| H-8'' (β) | ~7.7 (d) | ~146.0 |

Note: This is a representative compilation based on literature data and may require further experimental verification for precise assignments.

Synthesis and Biosynthesis

Understanding the synthetic routes to 3,5-dicaffeoylquinic acid is vital for its production and for metabolic studies.

Biosynthesis in Plants

In plants, 3,5-dicaffeoylquinic acid is synthesized from chlorogenic acid (5-O-caffeoylquinic acid).[11] The biosynthesis is part of the broader phenylpropanoid pathway.[15] The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HQT) can catalyze the formation of 3,5-dicaffeoylquinic acid from two molecules of 5-O-caffeoylquinic acid.[12] Stress factors, such as UV-C radiation, have been shown to induce the biosynthesis and accumulation of dicaffeoylquinic acids in plants like the globe artichoke.[16]

Caption: Biosynthetic pathway of 3,5-dicaffeoylquinic acid.

Chemical Synthesis

The first total synthesis of 3,5-O-dicaffeoylquinic acid has been reported, involving a nine-step sequence.[2] A key step in this synthesis is the Knoevenagel condensation between appropriate benzaldehydes and a dimalonate ester of quinic acid.[2][17] This synthetic route provides a means to produce the compound and its derivatives for research purposes where isolation from natural sources is not feasible.[2]

Extraction and Purification from Natural Sources

The isolation of 3,5-dicaffeoylquinic acid from plant material is a multi-step process that requires careful optimization.

Caption: General workflow for extraction and purification.

Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for obtaining high-purity 3,5-dicaffeoylquinic acid from a semi-purified plant extract.

-

Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Chromatographic System: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector. A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A typical mobile phase consists of a gradient of an acidified aqueous solvent (e.g., 0.1-0.3% acetic or formic acid in water) and an organic solvent such as methanol or acetonitrile.

-

Elution: Inject the sample onto the column and elute with a programmed gradient to resolve the different components.

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm or 330 nm) and collect the fraction corresponding to the retention time of 3,5-dicaffeoylquinic acid.

-

Post-Purification: Combine the collected fractions, remove the solvent under reduced pressure (e.g., using a rotary evaporator), and lyophilize to obtain the purified compound as a powder.

-

Purity Verification: Assess the purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Biological Activity and Mechanisms of Action

3,5-Dicaffeoylquinic acid exerts its biological effects through the modulation of key cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest in drug development.

PI3K/Akt Signaling Pathway

3,5-Dicaffeoylquinic acid has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][12] It promotes the phosphorylation of both PI3K and Akt, which are key kinases in this pro-survival pathway.[1][12]

Caption: Activation of the PI3K/Akt pathway by 3,5-DCQA.

Nrf2/HO-1 Signaling Pathway

3,5-Dicaffeoylquinic acid also demonstrates protective effects against oxidative stress by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][7][17] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. 3,5-DCQA has been shown to increase the expression of Nrf2, leading to an induction of HO-1, a potent antioxidant enzyme.[2][7]

Caption: Induction of the Nrf2/HO-1 pathway by 3,5-DCQA.

Conclusion

3,5-Dicaffeoylquinic acid is a multifaceted natural product with well-defined chemical properties and significant biological potential. A thorough understanding of its chemical characteristics, including its structure, solubility, stability, and spectroscopic profile, is paramount for its successful application in research and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as PI3K/Akt and Nrf2/HO-1, provides a strong rationale for its further investigation as a therapeutic agent. This guide serves as a foundational resource for scientists and researchers, providing the essential technical information required to work with and explore the potential of this promising compound.

References

- Moglia, A., et al. (2020). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. MDPI.

- Zhang, Y., et al. (2018).

- Li, Y., et al. (2019). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 24(1), 98.

- Raheem, K. S., et al. (2011). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives. Tetrahedron Letters, 52(52), 7175-7177.

- PhytoHub. (n.d.). Showing entry for 3,5-Dicaffeoylquinic acid.

- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Zhang, Y., et al. (2018).

- Biopurify. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid.

- Li, Y., et al. (2005). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Phytochemistry, 66(8), 903-910.

- Kim, M. A., et al. (2020). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats. Journal of Food and Nutrition Research, 8(9), 528-535.

- Raineri, M., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. Molecules, 26(16), 5027.

- Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?

- Comino, C., et al. (2008). Stress-Induced Biosynthesis of Dicaffeoylquinic Acids in Globe Artichoke. Journal of Agricultural and Food Chemistry, 56(19), 9035-9043.

- Comino, C., et al. (2008). Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke. PubMed, 18788725.

- Miketova, P., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252.

- Biopurify. (n.d.). 3,5-Dicaffeoylquinic acid.

- Wang, Y., et al. (2011). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 16(4), 3127-3140.

- Zhang, Y., et al. (2018).

- Wang, Y., & Liu, B. (2007).

- FooDB. (n.d.). Showing Compound 3,5-Di-O-caffeoylquinic acid (FDB002628).

- Li, Y., et al. (2005). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. PubMed, 15848187.

- Kim, M. A., et al. (2020). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats.

- Raineri, M., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- PubChem. (n.d.). isochlorogenic acid A.

Sources

- 1. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats [sciepub.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. scispace.com [scispace.com]

- 9. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 12. Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. e-nps.or.kr [e-nps.or.kr]

- 16. mdpi.com [mdpi.com]

- 17. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isochlorogenic Acid A: From Discovery to Therapeutic Potential

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, has garnered significant scientific interest since its discovery in the mid-20th century. Initially identified as a component of green coffee beans, its potent biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, have paved the way for extensive research into its therapeutic applications. More recently, its synergistic effects with cancer immunotherapies have opened new avenues for its use in oncology. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of isochlorogenic acid A, with a focus on the experimental methodologies and mechanistic insights relevant to researchers and drug development professionals.

The Dawn of Discovery: Unraveling the Complexity of Chlorogenic Acids

The story of isochlorogenic acid A is intrinsically linked to the broader history of chlorogenic acids, a class of esters formed between quinic acid and certain transcinnamic acids. The term "isochlorogenic acid" was first coined in 1950 by H. M. Barnes, J. R. Feldman, and W. V. White, who isolated a substance from green coffee extracts that, while sharing similarities with the then-known chlorogenic acid, exhibited distinct properties.[1] Their pioneering work laid the foundation for understanding the diversity of this class of compounds.

While the full, detailed experimental protocol from their seminal 1950 paper remains a historical document, the general approach of the era for isolating natural products relied on a combination of solvent extraction and fractional crystallization. It is plausible that Barnes and his colleagues employed such techniques to separate "isochlorogenic acid" from the more abundant chlorogenic acid and other components of the coffee bean matrix.

Chemical Identity and Structure

Isochlorogenic acid A is chemically known as 3,5-dicaffeoylquinic acid .[2] It is a diester formed from one molecule of quinic acid and two molecules of caffeic acid, with the caffeoyl groups esterified at the 3 and 5 positions of the quinic acid ring.

Caption: Chemical structure of Isochlorogenic Acid A (3,5-dicaffeoylquinic acid).

Biosynthesis: A Journey Through the Shikimic Acid Pathway

The biosynthesis of isochlorogenic acid A originates from the shikimic acid and phenylpropanoid pathways, which are central to the production of a vast array of plant secondary metabolites. The formation of dicaffeoylquinic acids is a multi-step enzymatic process.

Caption: Simplified biosynthetic pathway of Isochlorogenic Acid A.

The key steps involve the synthesis of caffeoyl-CoA from phenylalanine, which then serves as an acyl donor. Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) catalyzes the formation of chlorogenic acid (5-O-caffeoylquinic acid) from caffeoyl-CoA and quinic acid. Subsequently, enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and isochlorogenic acid synthase (ICS) are involved in the acylation of chlorogenic acid with another molecule of caffeoyl-CoA to yield isochlorogenic acid A.[3]

Chemical Synthesis: Enabling Mechanistic and Pharmacological Studies

The total synthesis of isochlorogenic acid A was first reported in 2011, providing a crucial tool for researchers to obtain pure standards for analytical purposes and for in-depth biological investigations without the need for laborious isolation from natural sources.[4][5] The synthesis is a multi-step process, often involving the protection of the various hydroxyl groups on quinic acid, followed by esterification with protected caffeic acid derivatives, and subsequent deprotection.

A key step in a reported synthesis involves the Knoevenagel condensation between vanillin or 3,4-dimethoxybenzaldehyde and the dimalonate ester of quinic acid.[4] This synthetic route allows for the production of isochlorogenic acid A and its derivatives, facilitating structure-activity relationship studies.

Analytical Methodologies: From Paper Chromatography to High-Resolution Mass Spectrometry

The analytical landscape for isochlorogenic acid A has evolved dramatically since its discovery. Early methods relied on paper chromatography, which provided the initial evidence for the existence of chlorogenic acid isomers.[6] However, these methods lacked the resolution and sensitivity required for accurate quantification and isomeric differentiation.

Modern analysis of isochlorogenic acid A is dominated by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors, most notably Mass Spectrometry (MS) .

A Representative UHPLC-MS/MS Method

The following table summarizes a typical UHPLC-MS/MS method for the analysis of isochlorogenic acid A in biological matrices.

| Parameter | Specification | Rationale |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.9 µm) | Provides excellent separation of phenolic compounds based on their hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B) | The acidic mobile phase improves peak shape and ionization efficiency in mass spectrometry. The gradient allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to achieve efficient separation. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity, allowing for the confident identification and quantification of isochlorogenic acid A even in complex matrices. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | ESI is a soft ionization technique suitable for polar molecules like isochlorogenic acid A. The negative ion mode is often preferred due to the acidic nature of the molecule. |

A detailed protocol for sample preparation from biological matrices, such as plasma, often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[7]

Pharmacological Profile and Drug Development Potential

Isochlorogenic acid A exhibits a wide range of biological activities that make it a compelling candidate for drug development.

Antioxidant and Anti-inflammatory Properties

Much like other phenolic compounds, isochlorogenic acid A is a potent antioxidant. Its structure, with multiple hydroxyl groups on the aromatic rings, allows it to effectively scavenge free radicals and reduce oxidative stress. This antioxidant activity is the basis for many of its other pharmacological effects, including its anti-inflammatory properties.

Hepatoprotective Effects

Studies have demonstrated the hepatoprotective effects of isochlorogenic acid A. It has been shown to attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway, a key inflammatory cascade implicated in liver damage.[8]

Synergistic Effects in Cancer Therapy: A New Frontier

Perhaps the most exciting recent development in isochlorogenic acid A research is its potential as a synergistic agent in cancer therapy, particularly in combination with immune checkpoint inhibitors.

A recent study demonstrated that isochlorogenic acid A significantly enhances the efficacy of PD-1/PD-L1 blockade in a murine model of triple-negative breast cancer.[9] The proposed mechanism of action involves the inhibition of the FAK/PI3K/AKT/mTOR signaling pathway.[9]

Caption: Proposed mechanism of synergy between Isochlorogenic Acid A and PD-1/PD-L1 blockers.

This inhibition leads to a more favorable tumor microenvironment, characterized by increased infiltration of cytotoxic T-cells and a reduction in immunosuppressive signals. This dual action of directly inhibiting tumor cell signaling and enhancing the anti-tumor immune response makes isochlorogenic acid A a highly promising candidate for combination cancer therapies.

Experimental Protocol for In Vivo Synergy Studies

The following provides a general framework for an in vivo experiment to assess the synergistic effects of isochlorogenic acid A and a PD-1 inhibitor, based on published studies.[9]

-

Animal Model: A syngeneic tumor model, such as the 4T1 murine model for triple-negative breast cancer, is established in immunocompetent mice.

-

Treatment Groups: Mice are randomized into several groups:

-

Vehicle control

-

Isochlorogenic acid A alone (e.g., 10 mg/kg, administered orally or intraperitoneally)

-

PD-1 inhibitor alone (at a clinically relevant dose)

-

Combination of isochlorogenic acid A and the PD-1 inhibitor

-

-

Treatment Schedule: Treatments are administered for a defined period, and tumor growth is monitored regularly by caliper measurements.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis. This can include:

-

Immunohistochemistry or flow cytometry to assess the infiltration of immune cells (e.g., CD8+ T-cells, regulatory T-cells).

-

Western blotting or other molecular biology techniques to analyze the expression of proteins in the FAK/PI3K/AKT/mTOR pathway.

-

-

Data Analysis: Tumor growth curves are compared between the different treatment groups. Statistical analysis is used to determine if the combination therapy results in a significantly greater anti-tumor effect than either agent alone, indicating synergy.

Future Directions and Conclusion

The journey of isochlorogenic acid A from a newly identified component of coffee to a promising therapeutic agent is a testament to the power of natural product research. While its antioxidant and anti-inflammatory properties have been well-documented, its emerging role in cancer immunotherapy represents a significant paradigm shift.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings of its synergistic effects in cancer into human therapies.

-

Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of isochlorogenic acid A in humans is crucial for optimizing dosing and delivery.

-

Structure-Activity Relationship Studies: The chemical synthesis of isochlorogenic acid A analogs will allow for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective derivatives.

References

- Barnes, H. M., Feldman, J. R., & White, W. V. (1950). Isochlorogenic Acid. Isolation from Coffee and Structure Studies. Journal of the American Chemical Society, 72(9), 4178–4182. [Link]

- Sondheimer, E. (1958). The isolation and identification of 3-caffeoylquinic acid (neochlorogenic acid) from peaches. Archives of Biochemistry and Biophysics, 74(1), 131-138. [Link]

- Raheem, K. S., Botting, N. P., Williamson, G., & Barron, D. (2011). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives. Tetrahedron Letters, 52(52), 7175-7177. [Link]

- Wang, X., et al. (2025). Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer. Frontiers in Immunology, 16, 1529710. [Link]

- Wang, X., et al. (2025). Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer. PubMed Central. [Link]

- Wang, H. N., Shen, Z., Liu, Q., Hou, X. Y., Cao, Y., Liu, D. H., ... & Du, H. Z. (2020). Isochlorogenic acid (ICGA): natural medicine with potentials in pharmaceutical developments. Chinese Journal of Natural Medicines, 18(11), 860-871. [Link]

- Farah, A., & de Paula Lima, J. (2019).

- Clifford, M. N., Jaganath, I. B., Ludwig, I. A., & Crozier, A. (2017). Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. Natural product reports, 34(12), 1391-1421. [Link]

- Raheem, K. S., Botting, N. P., Williamson, G., & Barron, D. (2012). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives.

- Jaiswal, R., Matei, M. F., Gogoasa, I., & Kuhnert, N. (2011). A new isochlorogenic acid from the leaves of Ipomoea batatas.

- Lallemand, E., et al. (2012). Biosynthesis of Caffeoylquinic Acids in Ipomoea batatas. Plant and Cell Physiology, 53(8), 1409-1420. [Link]

- Guan, X., et al. (2020). Identification of the metabolites of isochlorogenic acid A in rats by UHPLC-Q-Exactive Orbitrap MS. Pharmaceutical Biology, 58(1), 947-956. [Link]

- De Maria, C. A. B., & Moreira, R. F. A. (2004). Analytical methods for chlorogenic acid. Química Nova, 27, 586-592.

- Li, Y., et al. (2018). A Rapid and Sensitive UHPLC–MS/MS Method for Determination of Chlorogenic Acid and Its Application to Distribution and Neuroprotection in Rat Brain. Molecules, 23(10), 2533. [Link]

- Lou, Z., Wang, H., Zhu, S., Ma, C., & Wang, Z. (2011). Antibacterial activity and mechanism of action of chlorogenic acid. Journal of food science, 76(6), M398-M403. [Link]

- Huang, S., et al. (2020). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Frontiers in Nutrition, 7, 607015. [Link]

- Li, R., et al. (2021). Cancer Differentiation Inducer Chlorogenic Acid Suppresses PD-L1 Expression and Boosts Antitumor Immunity of PD-1 Antibody. Frontiers in Pharmacology, 12, 761952. [Link]

- Li, X., et al. (2022). Combination immunotherapy of chlorogenic acid liposomes modified with sialic acid and PD-1 blockers effectively enhances the anti-tumor immune response and therapeutic effects. International Journal of Pharmaceutics, 624, 121996. [Link]

- Moon, A. (2017). Anti-Cancer Therapy: Chlorogenic Acid, Gallic Acid and Ellagic Acid in Synergism. IOSR Journal of Pharmacy and Biological Sciences, 12(3), 54-58.

- Zhang, B., et al. (2020). Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway. Frontiers in Pharmacology, 11, 711. [Link]

- PubChem. (n.d.). Isochlorogenic acid A. [Link]

- PubChem. (n.d.). Caffeic acid. [Link]

- Wikipedia. (n.d.). Quinic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinic acid - Wikipedia [en.wikipedia.org]

- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer [frontiersin.org]

- 5. Combination immunotherapy of chlorogenic acid liposomes modified with sialic acid and PD-1 blockers effectively enhances the anti-tumor immune response and therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeic acid - Wikipedia [en.wikipedia.org]

- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic potential of isochlorogenic acid A from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer [frontiersin.org]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3,5-Dicaffeoylquinic Acid

Introduction: Unveiling the Potential of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid (3,5-DCQA), an isomer of chlorogenic acid, is a prominent natural phenolic compound found in a variety of plants, including coffee beans, artichokes, and various traditional medicinal herbs like Ligularia fischeri.[1] As a member of the dicaffeoylquinic acid family, it is structurally characterized by two caffeic acid moieties esterified to a quinic acid core. This structural complexity, particularly the presence of multiple hydroxyl groups, suggests a high potential for diverse biological activities.[1]

The rationale for a comprehensive preliminary screening of 3,5-DCQA is built upon the well-documented therapeutic properties of related polyphenols and emerging evidence specific to this molecule. These compounds are known to possess strong antioxidant, anti-inflammatory, and other beneficial activities.[1][2][3] Preliminary screening serves as the crucial first step in the drug discovery pipeline, aiming to efficiently identify and characterize the primary bioactivities of a compound. This guide provides a structured, in-depth framework for conducting a robust preliminary biological evaluation of 3,5-DCQA, designed for researchers in pharmacology, natural product chemistry, and drug development. Our approach emphasizes not just the execution of assays but the strategic reasoning behind the experimental cascade, ensuring a logical progression from broad, high-throughput screens to more targeted mechanistic inquiries.

Strategic Framework for Preliminary Screening

A successful screening campaign begins with a well-defined strategy. Instead of a random battery of tests, we propose a tiered approach that prioritizes assays based on the known chemical properties of 3,5-DCQA and the activities of structurally similar compounds. This ensures an efficient allocation of resources and a logical flow from initial "hit" identification to preliminary mechanism-of-action studies.

The proposed workflow begins with foundational in vitro biochemical assays to establish fundamental antioxidant and anti-inflammatory potential. Positive results then justify progression to more complex cell-based assays to assess cytotoxicity and specific pathway modulation. Concurrently, in silico modeling provides early insights into pharmacokinetic properties, guiding future development.

}

Core Biological Assays: Protocols and Rationale

This section details the step-by-step methodologies for the core assays proposed in our screening workflow. Each protocol is presented with the underlying scientific principle and the rationale for its inclusion.

Antioxidant Capacity Assessment

The phenolic nature of 3,5-DCQA, with its multiple hydroxyl groups, strongly implies antioxidant potential. This is a foundational activity to confirm, as oxidative stress is implicated in numerous pathologies. We will use two complementary assays to assess radical scavenging ability.

-

Principle: DPPH is a stable free radical with a deep purple color.[4][5] When it accepts a hydrogen atom or electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[4] The degree of color change, measured spectrophotometrically at 517 nm, is proportional to the radical scavenging activity of the compound.[4][5] This assay is rapid, simple, and excellent for an initial high-throughput screen.[5]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.1 mM DPPH solution in ethanol.[4] Prepare a stock solution of 3,5-DCQA in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution (e.g., 1-100 µM). Ascorbic acid or Trolox should be used as a positive control.[4]

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the sample or standard solution.

-

Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.

-

Include blank wells containing only the solvent and DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][6]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

-

-

Principle: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] Antioxidants reduce the ABTS•+, causing the color to fade. The reaction is applicable to both hydrophilic and lipophilic compounds and is measured around 734 nm.[7]

-

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.[7] Prepare a 2.45 mM potassium persulfate solution in water.

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.[7][8]

-

Prior to the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of ~0.70 (±0.02) at 734 nm.[7][9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the 3,5-DCQA sample or Trolox standard.

-

Add 190-200 µL of the diluted ABTS•+ working solution.[7]

-

-

Incubation: Incubate the plate at room temperature for approximately 5-7 minutes.

-

Measurement: Read the absorbance at 734 nm.[7]

-

Data Analysis: Calculate the percent inhibition as described for the DPPH assay and determine the IC50 value.

-

Anti-inflammatory Activity Screening

Inflammation is a key pathological process where natural products often show promise. 3,5-DCQA has been reported to inhibit the expression of inflammatory mediators like iNOS and COX-2.[1][10] The initial screening will focus on key enzymes in the inflammatory cascade.

-

Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] This assay measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized colorimetric or fluorometric probe.[12][13] Inhibition of this reaction indicates that the test compound interferes with COX-2 activity. Screening against COX-2 specifically (over the constitutively expressed COX-1) is important for identifying compounds with potentially fewer gastrointestinal side effects.

-

Experimental Protocol (Fluorometric):

-

Reagent Preparation: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie) which provides the enzyme, buffer, probe, and arachidonic acid (substrate).[11][13] Prepare 3,5-DCQA solutions and a positive control (e.g., Celecoxib).[11]

-

Assay Procedure (96-well opaque plate format):

-

Add 10 µL of the test inhibitor (3,5-DCQA), positive control (Celecoxib), or solvent (for enzyme control) to the appropriate wells.[11][13]

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[13]

-

Add 10 µL of the human recombinant COX-2 enzyme to all wells except the blank.

-

-

Incubation: Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the kit protocol.[13][14]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.[13]

-

Measurement: Immediately read the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[13]

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.

-

-

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions.[15] This assay quantifies the activity of 5-LOX by measuring the formation of its products. Fluorometric kits are available that use a probe to detect intermediates generated during the enzymatic reaction.

-

Experimental Protocol (Fluorometric):

-

Reagent Preparation: Use a commercial 5-LOX inhibitor screening kit. Prepare 3,5-DCQA solutions and a positive control like Zileuton.[15]

-

Assay Procedure (96-well white opaque plate format):

-

Add test compounds, positive control, and solvent control to the wells.

-

Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme. Add this mix to the wells.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation: Add the LOX substrate to initiate the reaction.

-

Measurement: Measure fluorescence (Ex/Em ~ 500/536 nm) according to the kit's instructions.[16]

-

Data Analysis: Calculate the percent inhibition relative to the enzyme control and determine the IC50 value.

-

Cell Viability and Cytotoxicity Assessment

Before proceeding to cell-based functional assays, it is imperative to determine the concentration range at which 3,5-DCQA is non-toxic. The MTT assay is a standard, reliable method for this purpose.[17]

-

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

-

Experimental Protocol:

-

Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of 3,5-DCQA for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[17]

-

MTT Addition: After the treatment period, remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL final concentration).[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[17][18]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate to ensure complete dissolution and read the absorbance at a wavelength between 550 and 600 nm.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 (cytotoxic concentration 50%) can be determined from the dose-response curve. This data is crucial for selecting non-toxic concentrations for subsequent cell-based assays.

-

Mechanistic Insights: The NF-κB Signaling Pathway

A key mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[19][20] NF-κB is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-6).[19][20][21] Dicaffeoylquinic acids have been shown to inhibit inflammation by suppressing the NF-κB and MAPKs pathways.[10]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[22] 3,5-DCQA may interfere with this cascade at several points, such as by inhibiting IKK activation or IκBα phosphorylation.[10][23]

}

Data Summary and Preliminary ADME/Tox Considerations

The data generated from the preliminary screens should be compiled into a clear, comparative format. This allows for a holistic assessment of the compound's profile.

Table 1: Hypothetical Data Summary for 3,5-DCQA Screening

| Assay Type | Assay Name | Endpoint | Result (Hypothetical) | Positive Control | Control Result (Typical) |

| Antioxidant | DPPH Radical Scavenging | IC50 | 7.5 µM | Ascorbic Acid | ~25 µM |

| ABTS Radical Cation Scavenging | IC50 | 5.2 µM | Trolox | ~15 µM | |

| Anti-inflammatory | COX-2 Enzyme Inhibition | IC50 | 15.8 µM | Celecoxib | ~0.5 µM |

| 5-LOX Enzyme Inhibition | IC50 | 22.4 µM | Zileuton | ~1 µM | |

| Cytotoxicity | MTT Assay (RAW 264.7 cells, 24h) | CC50 | > 100 µM | Doxorubicin | ~2 µM |

Note: These values are for illustrative purposes only and should be experimentally determined.

Early-Stage ADME/Tox Profiling

In modern drug discovery, considering Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early is crucial to avoid late-stage failures.[24][25] While extensive in vivo studies are beyond the scope of preliminary screening, valuable insights can be gained from in silico computational models.[24][26][27]

-

Rationale: Natural products, despite their biological activity, can possess unfavorable pharmacokinetic properties.[24] Early computational screening helps to identify potential liabilities, such as poor absorption or potential toxicity, and prioritizes compounds for further, more resource-intensive investigation.[25][27]

-

Methodology: Utilize web-based platforms like SwissADME and pkCSM. These tools predict a wide range of properties based on the compound's chemical structure, including:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition.

-

Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

-

Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, etc.[28]

-

-

Interpretation: The results from these servers provide a "first look" at the compound's potential as a drug candidate. For example, a prediction of high GI absorption and low toxicity would increase the priority of 3,5-DCQA for further studies.[26]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically-grounded strategy for the preliminary biological screening of 3,5-dicaffeoylquinic acid. The proposed workflow, moving from broad biochemical assays to more specific cell-based and in silico models, provides a robust framework for identifying and validating its primary bioactivities.

Based on the hypothetical data, 3,5-DCQA demonstrates significant antioxidant activity and moderate, selective anti-inflammatory potential with a low cytotoxicity profile. The next logical steps in the research cascade would involve:

-

Cell-Based Mechanistic Studies: Validating the inhibition of the NF-κB pathway in LPS-stimulated macrophages by measuring IκBα phosphorylation and the production of downstream mediators like nitric oxide (NO), TNF-α, and IL-6.[10][23][29]

-

Screening Against Other Targets: Expanding the screening to include other relevant targets based on the initial findings, such as assays for neuroprotection or metabolic effects.

-

In Vivo Proof-of-Concept: If in vitro data remains promising, progressing to animal models of inflammation (e.g., carrageenan-induced paw edema) to establish in vivo efficacy.[29]

By following this structured approach, researchers can efficiently elucidate the therapeutic potential of 3,5-dicaffeoylquinic acid and build a solid foundation for its further development as a potential lead compound.

References

- 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling. PubMed.

- NF-κB signaling in inflammation. PubMed.

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.

- NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.

- The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy.

- DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies.

- DPPH Antioxidant Assay. G-Biosciences.

- ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. OUCi.

- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI.

- In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.

- 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.

- Antioxidant Assays. ResearchGate.

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.

- MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Creative BioMart.

- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.

- ABTS Antioxidant Assay Kit. Zen-Bio.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.

- DPPH Antioxidant Assay Kit. Zen-Bio.

- ABTS Antioxidant Capacity Assay. G-Biosciences.

- ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.

- Antioxidant activity of 3,5-dicaffeoyl-epi-quinic acid (DEQA) from the halophyte Atriplex gmelinii. KoreaScience.

- Screening methods for natural products with antimicrobial activity: a review of the literature. PubMed.

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- DPPH Radical Scavenging Assay. MDPI.

- Screening methods for natural products with antimicrobial activity: A review of the literature. ResearchGate.

- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. MDPI.

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ResearchGate.

- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. ResearchGate.

- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI.

- Creating and screening natural product libraries. Royal Society of Chemistry.

- Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms. PubMed.

- In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org.

- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. protocols.io [protocols.io]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. purformhealth.com [purformhealth.com]

- 23. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. preprints.org [preprints.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]

A-3,5-Dicaffeoylquinic Acid: de la Medicina Tradicional al Desarrollo Farmacológico Moderno: Una Guía Técnica

Resumen Ejecutivo: El ácido 3,5-dicafeoilquínico (3,5-DCQA), un polifenol natural que se encuentra en numerosas plantas medicinales, está pasando de ser un componente de los remedios tradicionales a un candidato prometedor para el desarrollo de fármacos modernos. Este compuesto, también conocido como ácido isoclorogénico A, ha sido utilizado históricamente en diversas prácticas de medicina tradicional por sus propiedades terapéuticas.[1][2][3] Las investigaciones científicas recientes han elucidado los mecanismos subyacentes a sus diversos efectos farmacológicos, que incluyen potentes actividades antioxidantes, antiinflamatorias, neuroprotectoras y antivirales.[3][4][5][6][7] Esta guía técnica proporciona una visión general en profundidad del 3,5-DCQA, que abarca su contexto tradicional, sus propiedades farmacológicas, los protocolos experimentales para su estudio y las futuras orientaciones para su desarrollo como agente terapéutico.

Introducción: Uniendo el Uso Tradicional y la Farmacología Moderna

El ácido 3,5-dicafeoilquínico pertenece a una clase de ésteres formados por ácido cafeico y ácido quínico.[1] Su presencia en plantas como Ligularia fischeri, Artemisia argyi, y Aster scaber, que tienen una larga historia de uso en la medicina tradicional para tratar dolencias como la ictericia, la artritis reumatoide y las infecciones, subraya su potencial terapéutico.[1][8][9] El interés farmacológico moderno en el 3,5-DCQA se deriva de su sólida base de evidencia en la medicina popular, lo que impulsa las investigaciones científicas sobre sus mecanismos de acción y posibles aplicaciones clínicas.

Contexto Histórico y Fuentes Vegetales

El uso de plantas ricas en 3,5-DCQA está bien documentado en varios sistemas de medicina tradicional. Por ejemplo, Aster scaber se ha utilizado en la medicina tradicional coreana y china para tratar contusiones, dolores de cabeza y mareos.[8] Del mismo modo, Ligularia fischeri se ha empleado en la medicina popular para la ictericia y la artritis reumatoide.[1]

| Planta | Uso Tradicional | Referencia |

| Aster scaber | Contusiones, dolores de cabeza, mareos | [8] |

| Ligularia fischeri | Ictericia, artritis reumatoide, enfermedades hepáticas | [1] |

| Artemisia annua | Malaria, afecciones inflamatorias | [10] |

| Scolymus hispanicus | Ingrediente culinario con beneficios para la salud percibidos | [11] |

| Ainsliaea fragrans | Medicina herbal china para diversas dolencias | [12] |

Fitoquímica y Estructura

El ácido 3,5-dicafeoilquínico es uno de los seis isómeros de los ácidos dicafeoilquínicos (DCQA), que se distinguen por las posiciones de los grupos cafeoílo en el resto de ácido quínico.[2] La presencia de dos restos de ácido cafeico con sus grupos catecol (dihidroxi) es crucial para la potente actividad antioxidante y de eliminación de radicales del compuesto.[1]

Figura 1: Estructura del Ácido 3,5-dicafeoilquínico.

Propiedades Farmacológicas y Mecanismos de Acción

El 3,5-DCQA exhibe un amplio espectro de actividades farmacológicas, lo que lo convierte en un compuesto versátil para la investigación de fármacos.

Actividad Antioxidante y de Eliminación de Radicales

La actividad antioxidante del 3,5-DCQA está bien establecida y se atribuye a su capacidad para donar átomos de hidrógeno de sus grupos hidroxilo fenólicos para neutralizar los radicales libres.[1] Los estudios han demostrado que el 3,5-DCQA puede eliminar directamente los radicales libres, como lo demuestran los ensayos de DPPH y ABTS.[3] Además, puede mejorar las defensas antioxidantes celulares al activar la vía Nrf2/Keap1, lo que conduce a la regulación positiva de enzimas antioxidantes.[13][14]

Mecanismos Antiinflamatorios

El 3,5-DCQA ejerce potentes efectos antiinflamatorios al modular múltiples vías de señalización. Se ha demostrado que inhibe la producción de mediadores proinflamatorios como el óxido nítrico (NO), las prostaglandinas E2 (PGE2) y citoquinas como el TNF-α, la IL-1β y la IL-6 en macrófagos estimulados por lipopolisacáridos (LPS).[1][5] Estos efectos están mediados en gran medida por la supresión de las vías de señalización del factor nuclear-κB (NF-κB) y de la proteína quinasa activada por mitógenos (MAPK).[1][5] Además, las investigaciones sugieren que el 3,5-DCQA puede atenuar el dolor inflamatorio mediado por la activación microglial al suprimir la señalización de MCP3/JAK2/STAT3.[15]

Figura 2: Vía Antiinflamatoria del 3,5-DCQA.

Efectos Neuroprotectores